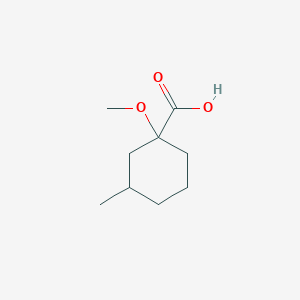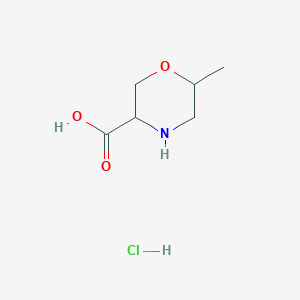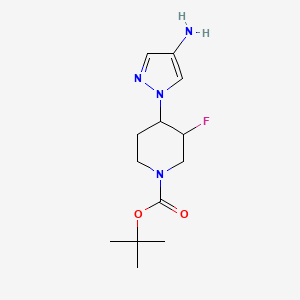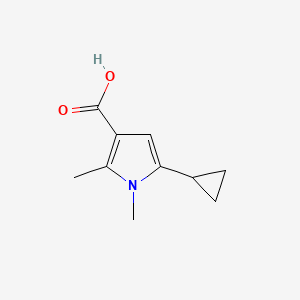
5-Cyclopropyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-环丙基-1,2-二甲基-1H-吡咯-3-羧酸是一种含有吡咯环结构的杂环有机化合物。该化合物以其在吡咯环上连接的环丙基和二甲基基团以及羧酸官能团为特征。这种独特结构使其成为各种化学和生物学研究的有趣课题。
准备方法
合成路线和反应条件
5-环丙基-1,2-二甲基-1H-吡咯-3-羧酸的合成通常涉及在受控条件下对合适前体的环化反应。 一种常用的方法是将羧酸与2,4,4-三甲氧基丁烷-1-胺缩合,然后在酸介导下环化形成吡咯环 。反应条件通常需要使用催化剂以及特定的温度和压力设置,以确保以高产率和纯度获得所需产物。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大。该过程将针对效率、成本效益和安全性进行优化。这可能包括使用连续流动反应器、用于精确控制反应条件的自动化系统以及先进的纯化技术来分离最终产物。
化学反应分析
反应类型
5-环丙基-1,2-二甲基-1H-吡咯-3-羧酸可以进行多种化学反应,包括:
氧化反应: 该化合物可以使用强氧化剂氧化以形成相应的氧化产物。
还原反应: 可以使用还原剂进行还原反应以修饰官能团。
取代反应: 亲电和亲核取代反应可以在吡咯环上的不同位置发生。
常见试剂和条件
氧化反应: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原反应: 通常使用氢化铝锂和硼氢化钠等还原剂。
取代反应: 在适当的条件下可以使用卤素、卤代烷和亲核试剂等试剂。
形成的主要产物
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可能会生成羧酸化合物,而还原可能会生成醇或胺。
科学研究应用
5-环丙基-1,2-二甲基-1H-吡咯-3-羧酸在科学研究中有多种应用:
化学: 它被用作合成更复杂分子的结构单元以及各种有机反应中的试剂。
生物学: 研究该化合物潜在的生物活性,包括抗菌和抗病毒特性。
医药: 正在进行的研究探索其作为各种疾病治疗剂的潜力。
工业: 它用于开发新材料以及作为制药和农用化学品生产中的中间体。
作用机制
5-环丙基-1,2-二甲基-1H-吡咯-3-羧酸的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可以与酶或受体结合,调节其活性并导致各种生物学效应。确切的分子靶标和途径取决于具体的应用和使用环境。
相似化合物的比较
类似化合物
2,5-二甲基-1H-吡咯: 一种类似的化合物,在吡咯环上连接有两个甲基基团.
1H-吡咯-3-羧酸,5-甲酰基-2,4-二甲基-,乙酯: 另一种相关的化合物,具有甲酰基和乙酯官能团.
独特性
5-环丙基-1,2-二甲基-1H-吡咯-3-羧酸的独特性在于其含有环丙基基团,这赋予了它独特的化学和生物学特性。这种结构特征可以影响化合物的反应性、稳定性和与生物靶标的相互作用,使其成为各种研究和工业应用的有价值的化合物。
属性
分子式 |
C10H13NO2 |
|---|---|
分子量 |
179.22 g/mol |
IUPAC 名称 |
5-cyclopropyl-1,2-dimethylpyrrole-3-carboxylic acid |
InChI |
InChI=1S/C10H13NO2/c1-6-8(10(12)13)5-9(11(6)2)7-3-4-7/h5,7H,3-4H2,1-2H3,(H,12,13) |
InChI 键 |
FKGLEWLFULVGNW-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(N1C)C2CC2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Aminomethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride](/img/structure/B12313838.png)
![2-[(1r)-1-Azidopropyl]pyridine](/img/structure/B12313842.png)

![rac-(1R,2S)-2-[(tert-butoxy)carbonyl]cyclobutane-1-carboxylic acid, cis](/img/structure/B12313848.png)

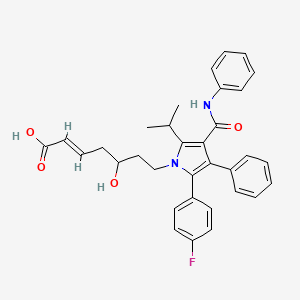
![2-[2-(6-Aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxy-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12313857.png)
![tert-Butyl({4-[(1,2-dichloroethenyl)oxy]phenyl}methoxy)dimethylsilane](/img/structure/B12313860.png)
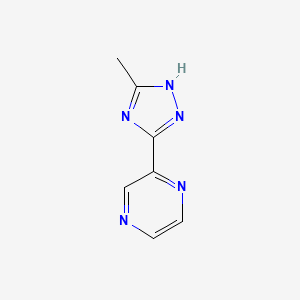
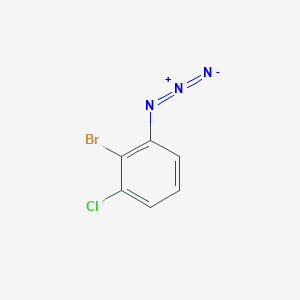
![rac-[(1R,6R,7S)-bicyclo[4.2.0]octan-7-yl]methanesulfonyl chloride](/img/structure/B12313885.png)
